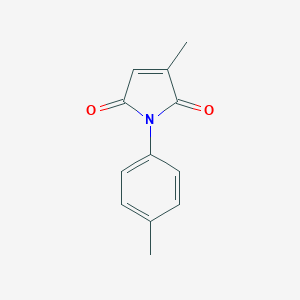

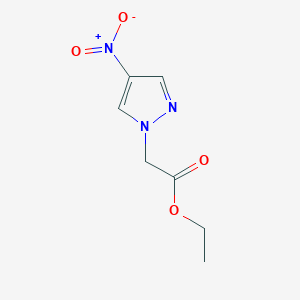

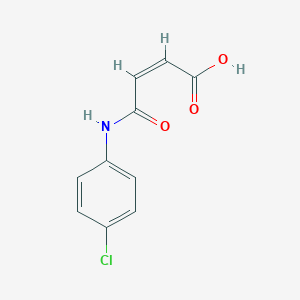

(1-氯-3,4-二氢萘-2-基)甲醇

货号 B182918

CAS 编号:

128104-82-5

分子量: 194.66 g/mol

InChI 键: IFPWUATXSMOUFP-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

“(1-Chloro-3,4-dihydronaphthalen-2-yl)methanol” is a chemical compound with the CAS Number: 128104-82-5. It has a molecular weight of 194.66 and its IUPAC name is (1-chloro-3,4-dihydro-2-naphthalenyl)methanol .

Synthesis Analysis

The synthesis of this compound involves the use of sodium borohydride in methanol at 0°C. A solution of 1-chloro-2-formyl-3,4-dihydronaphthalene is added dropwise to this mixture. The reaction is stirred at room temperature for 1 hour, after which carbon dioxide is cautiously bubbled through the reaction mixture for 15 minutes. The resulting mixture is then concentrated under reduced pressure. The residue is diluted with water, extracted with ether, dried (MgSO4), and concentrated to give the product as a yellow oil .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11ClO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-4,13H,5-7H2 and the InChI key is IFPWUATXSMOUFP-UHFFFAOYSA-N .科学研究应用

化学反应和合成

- 结构与指定化合物相似的 2-(3,4-二氢萘-1-基)-乙醇已参与各种化学反应。例如,当与三价铊盐反应时,它通过环收缩反应生成茚满,或通过铊促进甲醇加到双键生成顺式和反式二甲氧基化化合物 (Silva 和 Craveiro,2005).

光催化和环收缩

- 在另一项研究中,使用三硝酸铊对 1,2-二氢萘进行氧化,导致茚满的产生。底物中给电子基团的存在有利于这种重排 (Silva 等,2005).

有机化学和分析应用

- 另一项研究重点是利用高效液相色谱法区分相似的化学结构,如八氯萘和十氯-1,4-二氢萘,突出了气液色谱法在区分这些化合物时因色谱分离过程中脱氯而面临的挑战 (Ivanov 等,1983).

了解化学性质和相互作用

- 对甲醇和四氯化碳在分子水平上的相互作用进行了研究,以了解它们的特定相互作用。发现这种相互作用可以是双重的:氢键和卤素键相互作用,提供了对这些化合物混合物行为及其在大气化学中作用的见解 (Pal 等,2020).

安全和危害

属性

IUPAC Name |

(1-chloro-3,4-dihydronaphthalen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-4,13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPWUATXSMOUFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C2=CC=CC=C21)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564399 | |

| Record name | (1-Chloro-3,4-dihydronaphthalen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Chloro-3,4-dihydronaphthalen-2-yl)methanol | |

CAS RN |

128104-82-5 | |

| Record name | (1-Chloro-3,4-dihydronaphthalen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

To a mixture of sodium borohydride (2.83 g, 0.075 mol) in methanol (150 mL) at 0° C., was added dropwise a solution of 1-chloro-2-formyl-3,4-dihydronaphthalene (9.59 g, 0.05 mol) in dry THF (150 mL). The reaction was stirred at room temperature for 1 hour, carbon dioxide was cautiously bubbled through the reaction mixture for 15 minutes, and the resulting mixture was concentrated under reduced pressure. The residue was diluted with water (150 mL), extracted with ether (3×150 mL), dried (MgSO4) and concentrated to give 9.95 g (102%) of product as a yellow oil.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)

![2-[N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B182839.png)